6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 4-aminopyridine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features two pyridine rings and a dicarboxamide group.
Uniqueness
6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and carboxamide group allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C11H8ClN3O |
---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
6-chloro-N-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H8ClN3O/c12-10-2-1-8(7-14-10)11(16)15-9-3-5-13-6-4-9/h1-7H,(H,13,15,16) |
InChI Key |
NUBKZSDOGRTQSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.